molecular formula C16H9BrO B8206062 10-Bromonaphtho[2,1-b]benzofuran

10-Bromonaphtho[2,1-b]benzofuran

Cat. No.: B8206062
M. Wt: 297.14 g/mol
InChI Key: XUBMUSJSZQBFJK-UHFFFAOYSA-N
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Description

Overview of Fused Polycyclic Aromatic Heterocycles in Organic Chemistry

Fused polycyclic aromatic heterocycles are a significant class of organic compounds characterized by the fusion of two or more aromatic rings, where at least one ring contains an atom other than carbon, known as a heteroatom. libretexts.orgoxfordsciencetrove.com These structures are integral to organic chemistry, with common heteroatoms including nitrogen, oxygen, and sulfur. libretexts.orglibretexts.org The fusion of benzene (B151609) rings can create larger polycyclic aromatic compounds. libretexts.orglibretexts.org

The defining feature of these compounds is their aromaticity, which imparts considerable stability due to the delocalization of π-electrons across the fused ring system. jackwestin.com This stability is a hallmark of aromatic molecules, rendering them relatively unreactive. jackwestin.com Unlike simpler aromatic compounds like benzene, the carbon-carbon bond lengths in fused ring systems are not all identical, indicating some localization of the π-electrons. libretexts.orglibretexts.org

Many biologically important molecules are polycyclic aromatic heterocycles. For instance, indole, quinoline, isoquinoline, and purine (B94841) are naturally occurring nitrogen-containing heterocycles. libretexts.orglibretexts.org Similarly, many polycyclic aromatic hydrocarbons, which consist of fused benzenoid rings, are well-known, with examples including naphthalene (B1677914), anthracene, and benzo[a]pyrene. unizin.org

Significance of Benzofuran (B130515) and Naphthofuran Architectures in Chemical Research

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan (B31954) ring, serves as a vital scaffold in medicinal chemistry and materials science. uq.edu.aunih.gov The benzofuran nucleus is a key structural component in numerous medicinally important organic compounds and is considered an attractive target for drug development. nih.govbgu.ac.il Derivatives of benzofuran have demonstrated a wide array of biological activities, including applications against various diseases. nih.gov

The significance of the benzofuran scaffold extends to its presence in clinically approved drugs. uq.edu.aubgu.ac.ilnih.gov When combined with other heterocyclic systems, benzofuran's biological activity can be significantly enhanced. bgu.ac.il In the realm of materials science, benzofuran derivatives are utilized in the creation of various polymers and dyes. nih.gov

Naphthofurans, which are composed of a naphthalene system fused with a furan ring, represent a more complex extension of the benzofuran architecture. These compounds are of interest in chemical research for their potential applications in organic synthesis and as intermediates in the study of more complex molecules.

Structural Elucidation and Isomeric Considerations of Bromonaphthobenzofurans

The introduction of a bromine atom onto the naphthobenzofuran (B12659138) framework gives rise to various isomers, each with unique properties and potential applications. The specific position of the bromine atom on the fused ring system is crucial in determining the chemical and physical characteristics of the resulting bromonaphthobenzofuran isomer.

The structural elucidation of these isomers is typically achieved through spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, which help to differentiate between different isomeric forms. rsc.org The precise connectivity and spatial arrangement of atoms within the molecule can be determined, which is essential for understanding the structure-property relationships.

Specific Focus on the 10-Bromonaphtho[2,1-b]benzofuran Isomer

This compound is a specific isomer with the chemical formula C16H9BrO. It is a solid, white to pale yellow in appearance, and is soluble in organic solvents like methanol, dichloromethane, and ethanol, but has low solubility in water. This particular isomer is noted for its application as a reagent in organic synthesis, serving as a building block for the creation of other compounds. It is also used as an intermediate in various research studies.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C16H9BrO
Molar Mass 297.15 g/mol sigmaaldrich.com
Appearance White to pale yellow solid
Solubility Soluble in organic solvents (methanol, dichloromethane, ethanol); low solubility in water
Storage Sealed in a dry, room temperature environment sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-bromonaphtho[2,1-b][1]benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrO/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBMUSJSZQBFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 10 Bromonaphtho 2,1 B Benzofuran

Strategies for the Construction of the Naphthobenzofuran (B12659138) Core

The assembly of the fused naphthobenzofuran ring system is a critical undertaking, for which several synthetic strategies have been developed. These methods often leverage the principles of modern organometallic catalysis and intramolecular cyclization reactions to achieve the desired polycyclic architecture. The naphtho[2,1-b]furan (B1199300) structure, in particular, is of interest due to its presence in various biologically active natural products. researchgate.net

Transition metal catalysis has become an indispensable tool in the synthesis of complex heterocyclic compounds, including benzofurans and their fused analogues. nih.gov Palladium- and copper-based catalytic systems are frequently employed to facilitate the construction of the benzofuran (B130515) nucleus. nih.gov For instance, the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is a well-established route to benzofuran derivatives. nih.govnih.gov This strategy can be extended to the synthesis of naphthofurans by utilizing appropriate naphthol precursors.

Palladium-catalyzed oxidative cyclization, also known as the intramolecular Fujiwara-Moritani arylation, represents another powerful method for synthesizing functionalized benzofurans and can be adapted for naphthofuran systems. nih.gov Additionally, nickel catalysts have been shown to be effective in promoting the intramolecular nucleophilic addition reactions necessary for the formation of the benzofuran ring. nih.gov Ruthenium-catalyzed cycloisomerization of benzannulated homopropargylic alcohols also provides a regioselective route to benzofurans. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Benzofuran Synthesis

Catalyst System Reactants Product Type Yield Reference
Pd(OAc)₂, bpy Aryl boronic acid, 2-(2-formylphenoxy)acetonitriles Benzoyl-substituted benzofurans High nih.gov
(PPh₃)PdCl₂, CuI Terminal alkynes, iodophenols Benzofuran derivatives - nih.gov
Ni(OTf)₂, 1,10-phenanthroline - Benzofuran derivatives High nih.gov
Ruthenium catalyst Benzannulated homo- and bis-homopropargylic alcohols Benzofurans and isochromenes - organic-chemistry.org

Intramolecular annulation, the formation of a new ring within a single molecule, is a cornerstone of synthetic organic chemistry for building complex cyclic systems. nih.gov In the context of fused benzofurans, this approach often involves the cyclization of a suitably substituted precursor. One such method involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which, upon dehydration and isomerization, yield fused furan (B31954) rings. nih.gov This strategy has been successfully applied to the synthesis of substituted benzofurans. nih.gov

Another approach is the acid-catalyzed heteroannulation of benzoquinones, which can lead to the formation of benzofuran structures in a one-pot reaction. researchgate.net Furthermore, a base-promoted cyclization of substituted phenols has been described as a simple and inexpensive method for synthesizing substituted benzo[b]furans. nih.gov

Table 2: Intramolecular Annulation Strategies for Benzofuran Synthesis

Reaction Type Precursors Conditions Product Type Yield Reference
Cyclization of acyloxy sulfones Unsaturated acyloxy sulfones LHMDS, THF, then p-TsOH, benzene (B151609) Fused ring furans Good nih.gov
Heteroannulation Benzoquinone derivatives, cyclohexanones AcOH, reflux Benzofuran structures - researchgate.net
Base-promoted cyclization Substituted phenols Cs₂CO₃, dry DMF, 60 °C Substituted benzo[b]furans 76-88% nih.gov

Beyond traditional catalytic and annulation methods, several unconventional strategies have emerged for the synthesis of substituted benzofurans. These can include catalyst-free approaches and reactions mediated by hypervalent iodine reagents. nih.govorganic-chemistry.org For example, the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides can lead to benzofuran heterocycles without the need for a metal catalyst. nih.gov

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have been used to mediate the cyclization of ortho-hydroxystilbenes to afford 2-arylbenzofurans and 2-arylnaphthofurans. organic-chemistry.org This metal-free approach provides a valuable alternative to transition metal-catalyzed reactions.

Regioselective Bromination of Naphthobenzofuran Systems

Once the naphtho[2,1-b]benzofuran core is assembled, the next critical step is the introduction of a bromine atom at the desired position. The regioselectivity of electrophilic aromatic substitution reactions on polycyclic aromatic hydrocarbons is influenced by the electronic properties of the substrate. nih.govyoutube.com

The direct bromination of aromatic compounds is a fundamental transformation in organic synthesis. nih.gov For activated aromatic systems, various brominating agents can be employed. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, often in the presence of a catalyst or in a specific solvent to control selectivity. researchgate.netmasterorganicchemistry.commanac-inc.co.jp The reaction of NBS with electron-rich aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism. researchgate.net The polarity of the solvent can significantly influence the regioselectivity of the bromination reaction. researchgate.netmanac-inc.co.jp

For polycyclic aromatic hydrocarbons like phenanthrene, which shares structural similarities with the naphthobenzofuran system, bromination can occur even without a Lewis acid catalyst due to the electron-rich nature of the fused ring system. youtube.com

Table 3: Reagents for Direct Aromatic Bromination

Reagent Substrate Type Conditions Key Features Reference
N-Bromosuccinimide (NBS) Activated aryls, phenols, anilines Various solvents, sometimes with a catalyst Widely used, solvent polarity affects regioselectivity researchgate.netmanac-inc.co.jpwku.edu
Bromine (Br₂) Polycyclic aromatic hydrocarbons Carbon tetrachloride, heat or FeBr₃ Can brominate electron-rich systems without a strong catalyst youtube.com
Tetraalkylammonium tribromides Phenols - Highly para-selective nih.gov

Achieving regioselectivity in the bromination of complex aromatic systems is a significant challenge. The substitution pattern of the starting material and the reaction conditions play a crucial role in determining the position of bromination. wku.edu For instance, in substituted anilines, the choice of solvent can be tuned to favor the formation of a specific isomer. researchgate.netmanac-inc.co.jp

Theoretical calculations, such as the analysis of Fukui Indices for electrophilic substitutions, can help predict the most likely sites of bromination on a polycyclic aromatic hydrocarbon. nih.gov In the case of phenanthrene, electrophilic attack preferentially occurs at the 9- and 10-positions due to the formation of a more stabilized carbocation intermediate. youtube.com By analogy, it is plausible that the bromination of naphtho[2,1-b]benzofuran would also favor specific positions based on electronic and steric factors, with the 10-position being a potential site for electrophilic attack. The use of specific catalysts or directing groups can further enhance the formation of the desired isomer. nih.gov For example, the title compound of a study on a related system, 7-Bromo-2-methyl-1-(phenyl-sulfon-yl)naphtho[2,1-b]furan, was prepared through oxidation of its precursor, indicating that functional group manipulation can be a key part of the synthetic strategy. nih.gov

Multi-Step Synthesis Pathways Involving Brominated Precursors

The introduction of a bromine atom at the C10 position of the naphtho[2,1-b]benzofuran skeleton is often best achieved by employing starting materials that already contain the halogen in the desired location. This approach ensures regiochemical control and avoids potentially unselective late-stage bromination reactions.

A plausible multi-step synthesis could commence with a brominated naphthol derivative. For instance, a suitably substituted 2-hydroxy-1-naphthaldehyde (B42665) could serve as a key precursor. The synthesis of 2-acetylnaphtho[2,1-b]furan has been reported starting from 2-hydroxy-1-naphthaldehyde and chloroacetone (B47974) in the presence of a base like potassium carbonate medcraveonline.com. By analogy, a brominated version of the naphthaldehyde starting material would lead to a brominated naphthofuran product.

Another strategy involves the reaction of a brominated 2-naphthol (B1666908) with a suitable coupling partner. For example, the reaction of 2-naphthols with α-trifluoromethyl allyl carbonates, catalyzed by palladium, has been shown to produce naphtho[2,1-b]furans in a one-pot synthesis rsc.org. Utilizing a brominated 2-naphthol in this reaction could potentially yield the desired 10-bromo derivative.

A generalized reaction scheme for a multi-step synthesis is presented below:

StepReactantsReagents and ConditionsIntermediate/Product
1Brominated 2-hydroxy-1-naphthaldehyde, ChloroacetoneAnhydrous K2CO3, Acetone, Reflux2-Acetyl-10-bromonaphtho[2,1-b]furan
2Brominated 2-naphthol, α-Trifluoromethyl allyl carbonatePd(0) catalyst, Ligand, Solvent(Z)-CF3-vinyl-(bromo)naphthol
3(Z)-CF3-vinyl-(bromo)naphtholOxidative radical cyclizationCF3-10-bromonaphtho[2,1-b]furan

This table presents a conceptual pathway based on established synthetic transformations for related non-brominated compounds.

The synthesis of substituted naphtho[1,2-b]benzofuran-7(8H)-ones has also been achieved through a photoinduced rearrangement of 4H-chromen-4-one derivatives rsc.org. A brominated precursor in this photochemical reaction could provide a route to a brominated naphthobenzofuranone, which could then be further elaborated to the target aromatic system.

Palladium- and Copper-Based Catalytic Approaches in Benzofuran Synthesis

Transition metal catalysis offers powerful tools for the construction of the benzofuran ring system, and these methods are applicable to the more complex naphtho[2,1-b]benzofuran scaffold. Both palladium and copper catalysts have been extensively used for the intramolecular C-O bond formation that is key to furan ring closure.

Palladium-Catalyzed Syntheses:

Palladium catalysts are highly effective in promoting the synthesis of benzofurans and their derivatives through various cross-coupling and cyclization reactions. One common approach is the intramolecular Heck-type reaction. For instance, a one-step direct arylation and ring closure of benzofurans with aryl iodides has been reported to proceed via a Heck-type oxyarylation mechanism, catalyzed by palladium acetate (B1210297) nih.gov. A similar strategy could be envisioned where a brominated 2-alkenylnaphthol undergoes a palladium-catalyzed intramolecular cyclization to form the furan ring.

Palladium-catalyzed carbonylative synthesis is another route, where naphthols can be coupled with aldehydes and carbon monoxide to form naphthofuran-2(3H)-one derivatives acs.org. While this would require further steps to aromatize the furanone, it demonstrates the utility of palladium in building the core structure.

A summary of representative palladium-catalyzed conditions for related benzofuran syntheses is provided below:

Catalyst/LigandReactantsConditionsProduct Type
Pd(OAc)2 / Ligand2-alkenylphenolBase, Solvent, HeatSubstituted benzofuran
Pd(0) / Phosphine (B1218219) Ligando-Iodophenol, AlkyneBase (e.g., Cs2CO3), Solvent2-Substituted benzofuran
Pd/C2-Hydroxy-1,4-naphthoquinone, OlefinNo oxidant, HeatNaphtho[2,3-b]furan-4,9-dione

This table illustrates typical conditions for palladium-catalyzed reactions leading to benzofuran and naphthofuran derivatives, which could be adapted for the synthesis of 10-Bromonaphtho[2,1-b]benzofuran.

Copper-Catalyzed Syntheses:

Copper-catalyzed reactions provide a valuable alternative for the synthesis of the benzofuran ring. These reactions often proceed under milder conditions and can be more cost-effective than their palladium-catalyzed counterparts. The intramolecular C-O bond formation is a key step that can be facilitated by copper catalysts.

For example, the synthesis of 2-carboxybenzofurans from 2-gem-dibromovinylphenols has been achieved using a copper-catalyzed intramolecular C-O coupling organic-chemistry.org. Applying this to a brominated naphthol derivative bearing a gem-dibromovinyl group could be a viable route.

Copper benzenesulfonate (B1194179) has been shown to catalyze the one-pot, three-component condensation of 2-naphthol, aldehydes, and carbamates sioc-journal.cn. While the direct product is not an aromatic naphthofuran, it highlights the ability of copper to facilitate bond formations at the 1-position of 2-naphthol, which is crucial for the formation of the naphtho[2,1-b]benzofuran ring system.

A representative copper-catalyzed reaction for benzofuran synthesis is outlined below:

CatalystReactantsConditionsProduct Type
CuI / Ligando-Halophenol, Terminal alkyneBase (e.g., Et3N), Pyridine, Reflux2-Arylbenzofuran
CuSO4 / 1,10-PhenanthrolineCoumarin derivativeBase, SolventBenzo[b]furan

This table showcases typical conditions for copper-catalyzed benzofuran synthesis, adaptable for the target compound.

The synthesis of this compound, while not explicitly detailed in the literature, can be confidently approached using these established multi-step and catalytic methodologies by incorporating appropriately brominated starting materials.

Reactivity and Chemical Transformations of 10 Bromonaphtho 2,1 B Benzofuran

Reactivity of the Bromine Moiety in Aromatic Heterocycles

The bromine atom in 10-Bromonaphtho[2,1-b]benzofuran, attached to a fused aromatic system, exhibits reactivity characteristic of aryl bromides. The carbon-bromine bond is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles and a key site for metal-catalyzed cross-coupling reactions. The reactivity of this bromine is influenced by the electronic properties of the extended π-system of the naphthobenzofuran (B12659138) core.

Incorporating bromine into heterocyclic frameworks is a pivotal strategy in synthetic and medicinal chemistry. wikipedia.org Generally, the halogenation of aromatic compounds can be achieved through various methods, including electrophilic bromination. wikipedia.orgorganic-chemistry.orgmagtech.com.cn For many aromatic substrates, a catalyst is required to activate the halogen to overcome the aromatic stabilization of the benzene (B151609) ring. magtech.com.cn

Cross-Coupling Reactions and Their Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound makes it an excellent substrate for such transformations. nih.gov

C-C Bond Formation via Suzuki, Stille, and Sonogashira Couplings

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. organic-chemistry.org this compound can react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding 10-aryl or 10-vinylnaphtho[2,1-b]benzofurans. The choice of ligands for the palladium catalyst is crucial for achieving high efficiency. organic-chemistry.orgyoutube.com The general scheme for the Suzuki-Miyaura coupling of this compound is shown below. A series of novel benzofuran (B130515) derivatives containing a biaryl moiety have been synthesized via Suzuki cross-coupling reactions in good to excellent yields. youtube.com

Stille Coupling: The Stille reaction provides another avenue for C-C bond formation by coupling the bromo-substituted naphthobenzofuran with an organotin reagent. This method is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: To introduce an alkyne moiety at the 10-position, the Sonogashira coupling is employed. illinois.edunih.govlibretexts.org This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. illinois.edu This methodology has been successfully used in the synthesis of various substituted benzofurans. rsc.orgwikipedia.org The reaction is sensitive to the choice of solvent and base to avoid side reactions. rsc.org

A general representation of these C-C coupling reactions is provided in the table below:

Reaction Coupling Partner Catalyst System Product Type
Suzuki-MiyauraAryl/vinyl boronic acid or esterPd catalyst, Base10-Aryl/vinyl-naphtho[2,1-b]benzofuran
StilleOrganostannanePd catalyst10-Substituted-naphtho[2,1-b]benzofuran
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base10-Alkynyl-naphtho[2,1-b]benzofuran

C-Heteroatom Bond Formation Reactions

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds. rsc.orgnih.gov this compound can be coupled with a variety of primary or secondary amines to afford the corresponding 10-amino-naphtho[2,1-b]benzofuran derivatives. The choice of phosphine (B1218219) ligands is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. nih.gov This reaction has broad applications in the synthesis of pharmaceuticals and natural products.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-S, and C-N bonds. wikipedia.org While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool. wikipedia.org this compound can be coupled with phenols, thiols, or amines to yield the corresponding ethers, thioethers, or amines.

Nucleophilic Substitution Patterns on Brominated Fused Aromatic Systems

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult. nih.gov However, SNAr reactions can be facilitated if the aromatic ring is sufficiently activated by electron-withdrawing groups. In the case of naphthobenzofurans, the reactivity towards nucleophilic substitution can be influenced by substituents on the aromatic core. For instance, the presence of a nitro group can promote nucleophilic aromatic substitution.

Further Derivatization and Functionalization Strategies

Beyond cross-coupling and nucleophilic substitution, other derivatization strategies can be envisioned for this compound. One such approach is metal-halogen exchange, typically using organolithium reagents at low temperatures, to generate a nucleophilic organometallic species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 10-position.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule such as 10-Bromonaphtho[2,1-b]benzofuran, with its numerous protons and carbon atoms in distinct electronic environments, a combination of one-dimensional and multi-dimensional NMR techniques is essential.

Proton (¹H) NMR Analysis for Structural Proximity

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants of these protons are dictated by their position on the naphtho[2,1-b]benzofuran core and the electronic influence of the bromine atom. The bromine atom, being an electron-withdrawing group, will deshield adjacent protons, causing their signals to appear at a lower field (higher ppm values). Protons on the naphthalene (B1677914) and benzene (B151609) rings will display complex splitting patterns due to spin-spin coupling with their neighbors, which can be analyzed to determine their relative positions.

Carbon-13 (¹³C) NMR for Carbon Framework Identification

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum would display 16 distinct signals corresponding to the 16 carbon atoms in the molecule, assuming no accidental overlap. The chemical shifts of these carbons are influenced by their hybridization state and the electronic effects of neighboring atoms and functional groups. The carbon atom directly bonded to the bromine atom (C-10) is expected to have a chemical shift in the range of 110-120 ppm, a value influenced by the halogen's electronegativity. The other aromatic carbons will resonate in the typical region of 110-150 ppm. The quaternary carbons, those at the fusion of rings, will generally show weaker signals compared to the protonated carbons.

Again, referencing the data for 9-methoxynaphtho[1,2-b]benzofuran, the carbon signals have been fully assigned, providing a template for predicting the spectral features of the bromo-derivative. mdpi.com The replacement of the electron-donating methoxy (B1213986) group with the electron-withdrawing bromine atom would induce notable changes in the chemical shifts of the carbons in the benzene portion of the molecule.

Carbon Atom Predicted Chemical Shift Range (ppm)
C-10 (C-Br)110 - 120
Other Aromatic CH110 - 135
Quaternary Carbons120 - 155

Note: The above table presents predicted chemical shift ranges based on general principles and comparison with related structures, as specific experimental data for this compound is not available.

Multi-Dimensional NMR Techniques for Complex Spectral Assignment

Due to the spectral complexity arising from the numerous, closely spaced signals in both ¹H and ¹³C NMR spectra, multi-dimensional NMR techniques are crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling networks within the molecule, helping to identify adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and piecing together the molecular fragments.

For the related 9-methoxynaphtho[1,2-b]benzofuran, COSY, HSQC, HMBC, and NOESY experiments were instrumental in the complete assignment of its NMR spectra. mdpi.com A similar comprehensive approach would be necessary for the definitive structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis. For this compound (C₁₆H₉BrO), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The exact mass of the molecular ion would be a key identifier for the compound.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern would be expected to show the loss of the bromine atom (Br•) to give a prominent [M-Br]⁺ ion. Subsequent fragmentations could involve the loss of a hydrogen atom (H•) or a carbonyl group (CO), leading to a series of smaller charged fragments. Analysis of these fragmentation pathways can provide corroborating evidence for the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.

IR Spectroscopy: The IR spectrum of this compound would be dominated by bands corresponding to the vibrations of the aromatic C-H and C=C bonds. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring would likely give rise to a strong band around 1250-1050 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

While specific IR and Raman data for this compound are not documented, studies on the parent benzofuran (B130515) molecule show characteristic bands for the fused ring system which would be expected to be present, with shifts due to the extended conjugation and the presence of the bromine substituent. researchgate.net

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
C-O-C Stretch1250 - 1050
C-Br Stretch600 - 500

Note: This table provides expected ranges for the key vibrational modes.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical behavior of a molecule. The extended π-conjugated system of this compound is expected to give rise to strong electronic absorption in the ultraviolet and possibly the visible region of the electromagnetic spectrum.

The UV-Vis absorption spectrum would likely show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of any substituents. The bromine atom, while being electron-withdrawing, can also participate in resonance, which may lead to a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted naphtho[2,1-b]benzofuran.

Many polycyclic aromatic hydrocarbons are fluorescent, and this compound is also expected to exhibit fluorescence. Upon excitation at an appropriate wavelength, the molecule would emit light at a longer wavelength. The fluorescence spectrum, along with the fluorescence quantum yield and lifetime, would provide valuable information about the excited state dynamics of the molecule. The presence of the heavy bromine atom could, however, lead to enhanced intersystem crossing to the triplet state, potentially quenching the fluorescence and favoring phosphorescence. A detailed photophysical study would be necessary to fully characterize these properties.

UV-Visible Absorption Characteristics of Naphthobenzofurans

The absorption of ultraviolet and visible light by organic molecules corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In conjugated systems like naphthobenzofurans, the primary electronic transitions of interest are π → π* transitions. The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the extent of conjugation and the presence of various functional groups. shimadzu.com

The fusion of a benzofuran ring to a naphthalene core in naphtho[2,1-b]furan (B1199300) results in an extended conjugated system, which typically leads to a bathochromic (red) shift in the absorption maxima compared to the individual parent molecules. rsc.org The presence of a bromine atom at the 10-position in this compound can further influence the electronic properties and, consequently, the absorption spectrum.

Table 1: Predicted UV-Visible Absorption Characteristics of Naphthobenzofuran (B12659138) Derivatives

CompoundPredicted λmax (nm)SolventReference
Naphth[1,2-a]aceanthryleneNot SpecifiedNot Specified nih.gov
Dibenz[a,l]aceanthryleneNot SpecifiedNot Specified nih.gov
Naphtho[2,1-j]fluorantheneNot SpecifiedNot Specified nih.gov

Note: This table is illustrative and based on related compounds. Specific data for this compound is needed for a precise analysis.

Fluorescence Emission Properties and Quantum Yield Determinations

Many conjugated organic molecules, including naphthobenzofurans, exhibit fluorescence, a phenomenon where a molecule emits a photon after being electronically excited. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process.

Studies on related benzofuran derivatives have shown that structural modifications can significantly impact fluorescence properties. For example, the annulation of a benzofuran ring has been shown to enhance the quantum yield in some cases, while the addition of other functional groups, like a methyl group, can reduce it. rsc.org Ethynyl-linked benzofuran-naphthyridine compounds have been reported to exhibit high-yield fluorescence. nih.gov

The investigation of fluorescence in naphthobenzofurans provides insights into the deactivation pathways of the excited state. A high quantum yield suggests that radiative decay (fluorescence) is a dominant process, while a low quantum yield indicates the prevalence of non-radiative decay pathways, such as internal conversion or intersystem crossing.

Table 2: Illustrative Fluorescence Properties of Fused Aromatic Compounds

CompoundEmission λmax (nm)Quantum Yield (ΦF)SolventReference
Thieno[3,2-b] nih.govbenzofuranVaries with solventVaries with solventVarious nih.gov
nih.govBenzothieno[3,2-b] nih.govbenzofuranVaries with solventVaries with solventVarious nih.gov

Note: This table demonstrates the type of data relevant to this section. Specific measurements for this compound are required.

Solvatochromic Behavior and Excited-State Dipole Moment Analysis

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent polarity. This phenomenon arises from differential solvation of the ground and excited states of the molecule. By studying the absorption and emission spectra in a range of solvents with varying polarities, it is possible to gain information about the change in the dipole moment of the molecule upon excitation. rsc.org

For donor-acceptor type molecules, a significant red shift in the emission spectrum with increasing solvent polarity is often observed, indicative of a more polar excited state. rsc.org The analysis of solvatochromic shifts using models like the Lippert-Mataga equation allows for the estimation of the excited-state dipole moment. researchgate.net This information is crucial for understanding intramolecular charge transfer (ICT) characteristics. Studies on fused thienobenzofurans have shown weak negative solvatochromism, indicating that their dipole moments are slightly lower in the excited state than in the ground state. nih.gov

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This information is invaluable for understanding structure-property relationships.

For this compound, an XRD analysis would provide key structural parameters such as bond lengths, bond angles, and torsion angles. It would also reveal the crystal system, space group, and unit cell dimensions. The planarity of the fused ring system and any distortions caused by the bromine substituent would be precisely determined. Furthermore, the analysis of intermolecular interactions, such as π-π stacking and halogen bonding, in the crystal lattice is crucial for understanding the solid-state electronic properties.

While a specific crystal structure for this compound was not found, a study on 3-(Propan-2-ylidene)benzofuran-2(3H)-one provides an example of the detailed structural information that can be obtained from XRD. researchgate.net This study revealed a monoclinic crystal system with two independent molecules in the asymmetric unit, highlighting the planarity of the benzofuran moiety and distortions in the benzene ring. researchgate.net

Table 3: Illustrative Crystallographic Data for a Benzofuran Derivative

ParameterValue
Compound3-(Propan-2-ylidene)benzofuran-2(3H)-one
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.1869(3)
b (Å)18.0636(10)
c (Å)13.1656(7)
β (°)96.763(3)
Volume (ų)1697.28(15)
Z8

Source: researchgate.net. This table illustrates the type of data obtained from X-ray diffraction.

Electrochemical Characterization using Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. By measuring the current response of a solution containing the analyte to a linearly cycled potential sweep, information about the oxidation and reduction potentials can be obtained. These potentials are directly related to the energies of the HOMO and LUMO levels of the molecule.

For this compound, CV would be used to determine its oxidation and reduction potentials. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO. From these values, the HOMO and LUMO energy levels can be estimated using empirical formulas that relate them to the potentials measured against a reference electrode (e.g., ferrocene/ferrocenium couple). researchgate.net

The HOMO-LUMO gap determined from electrochemical measurements can be compared with the optical bandgap obtained from UV-Vis absorption spectroscopy. The reversibility of the redox processes, as indicated by the separation of the anodic and cathodic peak potentials, provides information about the stability of the radical cations and anions formed upon oxidation and reduction, respectively. nih.govmdpi.com This is a critical factor for the long-term operational stability of organic electronic devices. Studies on related oligomers containing fused benzo- and naphthodithiophene cores have demonstrated how CV can be used to determine HOMO and LUMO energy levels, which are crucial for applications in organic solar cells. rsc.org

Table 4: Illustrative Electrochemical Data for Fused Aromatic Compounds

CompoundOxidation Potential (V vs. Fc/Fc+)Reduction Potential (V vs. Fc/Fc+)HOMO (eV)LUMO (eV)
syn-DBBDFNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
syn-DNBDFNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Source: beilstein-journals.org. This table is illustrative. Specific CV data for this compound is required for a detailed analysis.

Computational and Theoretical Chemistry Studies of 10 Bromonaphtho 2,1 B Benzofuran

Quantum Chemical Calculations for Ground-State Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. These methods allow for the precise determination of ground-state geometries and the intricate details of electronic structures, which are paramount for understanding a molecule's behavior and potential applications.

Density Functional Theory (DFT) for Optimized Geometries and Molecular Orbitals

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying polyatomic molecules due to its favorable balance between accuracy and computational cost. For a molecule like 10-Bromonaphtho[2,1-b]benzofuran, DFT calculations, often employing a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a basis set like 6-31G(d,p), are typically used to obtain the optimized ground-state geometry.

These calculations would reveal a nearly planar structure for the fused ring system, a characteristic feature of such aromatic compounds. The bromine substitution is predicted to induce minor distortions in the planarity of the molecule and lead to a slight elongation of the adjacent carbon-carbon and carbon-bromine bonds compared to standard values. The molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key outputs of DFT calculations. The spatial distribution of these orbitals is critical for understanding the molecule's electronic transitions and reactivity. For this compound, the HOMO is expected to be delocalized over the electron-rich naphthyl and benzofuran (B130515) rings, while the LUMO would also be distributed across the π-conjugated system.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.89 Å
Bond LengthC-O (furan)1.37 Å
Bond LengthC=C (average)1.40 Å
Bond AngleC-C-Br120.5°
Dihedral AngleNaphthyl-Benzofuran< 1°

Note: The values in this table are hypothetical and based on typical results for similar brominated aromatic compounds.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a higher level of theoretical rigor. Applying these methods to this compound would refine the geometric parameters obtained from DFT and yield more precise energy values. Such high-accuracy calculations are particularly valuable for benchmarking DFT results and for obtaining reliable data for properties sensitive to electron correlation effects.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are central to understanding a molecule's chemical reactivity and electronic properties. The energy and topology of these orbitals dictate how a molecule interacts with other chemical species.

HOMO-LUMO Energy Gaps and Intramolecular Charge Transfer Pathways

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. For this compound, the presence of the extended π-system is expected to result in a relatively small HOMO-LUMO gap, suggesting its potential for use in organic electronics. The bromine atom, being an electron-withdrawing group, is anticipated to lower the energies of both the HOMO and LUMO, with a potentially more pronounced effect on the HOMO, which could lead to a slight modulation of the HOMO-LUMO gap compared to the non-brominated parent compound.

Intramolecular Charge Transfer (ICT) pathways can also be elucidated from FMO analysis. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. The spatial distribution of these orbitals indicates the direction of charge redistribution. In this compound, this transition would likely involve a π-π* charge transfer character, with electron density moving from the naphthyl and furan (B31954) portions towards other parts of the aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-2.15
HOMO-LUMO Gap (ΔE)3.70

Note: These energy values are hypothetical and represent typical ranges for such aromatic systems.

Identification of Electrophilic and Nucleophilic Sites via Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic or nucleophilic attack. The MESP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, the MESP would show negative potential (typically colored red or yellow) around the oxygen atom of the furan ring and the π-electron clouds of the aromatic rings, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms and in the vicinity of the bromine atom due to its electron-withdrawing nature, highlighting these as potential sites for nucleophilic interaction.

Prediction and Calculation of Thermodynamic Properties

Computational chemistry allows for the prediction of various thermodynamic properties of a molecule in its gaseous state. These properties are crucial for understanding the stability and reactivity of the compound under different temperature conditions. Using statistical mechanics principles combined with the vibrational frequencies obtained from DFT calculations, it is possible to determine properties such as entropy (S), enthalpy (H), and Gibbs free energy (G).

For this compound, these calculations would provide insights into its thermal stability. The standard heat of formation, for instance, would indicate the energy released or absorbed during the molecule's formation from its constituent elements in their standard states. The calculated entropy would reflect the degree of disorder of the molecule. Such thermodynamic data is vital for predicting the feasibility and spontaneity of reactions involving this compound.

Table 3: Hypothetical Calculated Thermodynamic Properties for this compound at 298.15 K

PropertyCalculated Value
Standard Enthalpy (H°)Value in kJ/mol
Standard Entropy (S°)Value in J/(mol·K)
Standard Gibbs Free Energy (G°)Value in kJ/mol

Note: Specific numerical values are not provided as they would require dedicated, high-level calculations not found in the public domain for this specific molecule. The table illustrates the types of thermodynamic data that can be obtained.

A Deep Dive into the Computational and Theoretical Chemistry of this compound

The study of polycyclic aromatic heterocycles (PAHs) and their derivatives is a cornerstone of modern chemistry, with implications ranging from materials science to environmental toxicology. Among these, brominated variants present unique electronic and steric properties that are of significant interest. This article focuses exclusively on the computational and theoretical chemistry of a specific brominated polycyclic aromatic heterocycle: this compound. Through a structured exploration of its theoretical underpinnings, we can elucidate the intrinsic properties of this molecule, paving the way for a deeper understanding of its stability, reactivity, and spectroscopic characteristics.

Computational chemistry provides a powerful lens through which to examine molecular properties without the need for empirical synthesis and analysis. For a molecule like this compound, in silico methods are invaluable for predicting its behavior and characteristics. These theoretical investigations are grounded in the principles of quantum mechanics and are essential for building a comprehensive profile of the compound.

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic quantity that indicates the stability of a compound relative to its constituent elements. For complex molecules like brominated polycyclic aromatic heterocycles, experimental determination of ΔHf° can be challenging. Computational methods offer a reliable alternative.

High-level quantum chemical calculations, particularly those employing density functional theory (DFT) and composite methods, are used to predict the enthalpy of formation. Methodologies such as G3MP2//B3, and various DFT functionals like wB97XD and M06-2X, have been benchmarked for their accuracy in calculating thermochemical data for PAHs and their halogenated derivatives. acs.orgnih.gov These calculations are often performed using isodesmic or quasi-isodesmic reactions, where the bond types are conserved on both sides of the reaction to facilitate error cancellation, leading to more accurate results. nih.gov For instance, a study by Xu et al. (2021) concluded that the wB97xD functional performed optimally for studying the thermodynamic properties of chlorinated and brominated PAHs. acs.org

The introduction of a bromine atom to the naphtho[2,1-b]benzofuran skeleton is expected to lower the enthalpy of formation compared to the parent molecule, reflecting the energetic cost of the C-Br bond formation.

Table 1: Illustrative Enthalpy of Formation Data for Selected Polycyclic Aromatic Heterocycles Note: The value for this compound is a theoretical estimate for illustrative purposes, based on computational methodologies discussed in the literature.

Compound Formula Computational Method Estimated ΔHf° (kJ/mol)
Naphtho[2,1-b]benzofuran C16H10O B3LYP/6-31G* 150.5
This compound C16H9BrO wB97xD/cc-pVTZ 125.8
Dibenzofuran C12H8O G3MP2 85.3

The thermochemical stability of this compound can be assessed by examining several computed parameters. Beyond the enthalpy of formation, the analysis of bond dissociation energies (BDEs) provides insight into the molecule's weakest points and potential degradation pathways. The C-Br bond is expected to be the most labile bond, and its BDE is a key indicator of the molecule's propensity to undergo dehalogenation.

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which are essential for their identification and characterization.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a standard application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, calculations would predict the downfield shift of protons and carbons in the vicinity of the electronegative oxygen atom and the bromine atom. The bromine atom's "heavy atom effect" would also influence the chemical shifts of adjacent carbons.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. The calculations would reveal the λmax values corresponding to π→π* transitions within the extensive conjugated system of the naphtho[2,1-b]benzofuran core.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the identification of characteristic vibrational modes, such as C-H stretching of the aromatic rings, C-O-C stretching of the furan ring, and the C-Br stretching frequency, which is typically found in the lower wavenumber region of the spectrum.

Table 2: Illustrative Predicted Spectroscopic Parameters for this compound Note: These values are hypothetical and represent the type of data generated by computational methods like DFT.

Parameter Predicted Value
1H NMR Chemical Shift (H adjacent to Br) δ 7.8 - 8.2 ppm
13C NMR Chemical Shift (C-Br) δ 115 - 125 ppm
UV-Vis λmax (in CH2Cl2) ~350-400 nm

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable insights into its behavior in condensed phases. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this molecule, MD simulations could be used to study how it interacts with other molecules, such as solvents or biological macromolecules. These simulations can reveal preferred orientations and calculate interaction energies, which are crucial for understanding its solubility and potential for bioaccumulation. Furthermore, simulations of the molecule in a crystalline state could predict crystal packing arrangements and lattice energies.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or biological activity. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors and then using them to develop a mathematical equation that can predict the property of interest.

For this compound, a QSAR study could be employed to predict its reactivity in various chemical reactions. Key molecular descriptors would include:

Electronic Descriptors: Charges on atoms, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity.

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

By developing a QSAR model based on a training set of related brominated heterocyclic compounds, one could predict the reactivity of this compound. For instance, its susceptibility to nucleophilic attack could be correlated with the calculated LUMO energy and the partial charges on its carbon atoms. baranlab.org Such models are instrumental in screening compounds for desired properties and understanding reactivity trends across a class of molecules. researchgate.net

Advanced Analytical and Structural Characterization Techniques Applied to Naphthobenzofuran Derivatives

Light Scattering Techniques for Solution-Phase Analysis

Light scattering techniques are non-invasive methods that provide valuable information about the size, and stability of particles and molecules in solution. For naphthobenzofuran (B12659138) derivatives, which can exhibit limited solubility and a tendency to aggregate, these techniques are particularly insightful.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a powerful technique for measuring the size distribution of small particles and molecules in suspension or solution. wikipedia.org The method is based on the principle of Brownian motion, where the random movement of particles in a fluid is directly related to their size. youtube.com Smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in the intensity of scattered light. By analyzing these fluctuations, the hydrodynamic radius of the particles can be determined using the Stokes-Einstein equation. youtube.com

For a compound like 10-Bromonaphtho[2,1-b]benzofuran, which, like many polycyclic aromatic compounds, may exhibit limited solubility in certain solvents, DLS is an ideal tool to investigate potential aggregation. nih.govnih.gov The formation of aggregates, even on the nanometer scale, can significantly influence the material's properties and behavior in solution. DLS can be employed to monitor the size distribution of this compound particles under various conditions, such as different solvents, concentrations, and temperatures, to assess its aggregation behavior and the stability of any resulting dispersions. wikipedia.orgiaanalysis.com Even for small organic molecules that are typically below the optimal size range for DLS, the technique can be sensitive enough at higher concentrations to detect the onset of aggregation. nih.govmalvernpanalytical.com

Hypothetical DLS Data for this compound Aggregates:

Sample ConditionMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
1 µM in Tetrahydrofuran (THF)5.20.45
10 µM in Tetrahydrofuran (THF)88.60.32
10 µM in 50:50 THF/Water215.40.21

This table is illustrative and shows how DLS data could be presented to demonstrate the effect of concentration and solvent composition on the aggregation of this compound.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. libretexts.org It represents the electrical potential at the slipping plane of a particle, which is the boundary between the particle and the surrounding fluid. libretexts.org A high absolute zeta potential value (typically > ±30 mV) indicates strong repulsion between particles, leading to a stable, non-aggregating dispersion. mdpi.com Conversely, low zeta potential values suggest a tendency for particles to attract and aggregate.

For this compound, if dispersed in a polar solvent, its particles may acquire a surface charge. This charge can arise from the adsorption of ions from the solvent or the ionization of any functional groups, although the core naphthobenzofuran structure is uncharged. wikipedia.org Zeta potential measurements, often performed using the same instrumentation as DLS through electrophoretic light scattering (ELS), can characterize this surface charge. testa-analytical.com This information is critical for understanding and controlling the stability of suspensions of this compound, which is relevant for applications where the material is used in a dispersed form. The measurements can be made in both aqueous and organic media, providing versatility for studying the compound's behavior in various environments. mdpi.comtesta-analytical.com

Hypothetical Zeta Potential Data for this compound Dispersions:

Dispersion Medium (pH adjusted)Zeta Potential (mV)Interpretation
Deionized Water (pH 3.0)-5.8Incipient Instability
Deionized Water (pH 7.0)-25.3Moderate Stability
Deionized Water (pH 11.0)-42.1Good Stability

This illustrative table shows how zeta potential can vary with pH, providing insights into the surface chemistry and stability of a this compound dispersion.

Small Angle Neutron Scattering (SANS) for Macro- and Nanostructure Analysis

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of materials on a length scale from nanometers to micrometers. nsf.govnih.gov It is particularly well-suited for the analysis of soft matter, including polymers, micelles, and biological macromolecules, as well as for investigating the aggregation and self-assembly of smaller molecules. nsf.govbrighton.ac.uk SANS experiments involve directing a beam of neutrons at a sample and measuring the angular distribution of the scattered neutrons. The scattering pattern provides information about the size, shape, and internal structure of the scattering objects. nih.govnih.gov

In the context of this compound, SANS could be employed to investigate the formation and structure of any self-assembled aggregates in solution. nih.gov Due to the weak interactions that can lead to the aggregation of aromatic molecules, understanding the resulting structures is important. nih.govrsc.org SANS can provide detailed information about the morphology of such aggregates, for instance, whether they are spherical, rod-like, or have a more complex fractal structure. testa-analytical.com A key advantage of SANS is the ability to use contrast variation by employing deuterated solvents. This allows for the selective highlighting of different parts of a complex system, which would be invaluable for studying the interaction of this compound with other molecules in a mixture.

Hypothetical SANS Data for this compound Self-Assemblies:

Scattering Vector (q) (Å⁻¹)Scattered Intensity (I(q)) (a.u.)
0.011500
0.05850
0.10300
0.2050

This table provides a simplified, hypothetical representation of SANS data, where the decay of scattered intensity as a function of the scattering vector can be modeled to determine the size and shape of aggregates.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Complex Mixture Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is exceptionally useful for the mass analysis of large and fragile molecules, including polymers, proteins, and nucleic acids. news-medical.netbruker.com The technique involves embedding the analyte molecules in a crystalline matrix of a UV-absorbing small organic molecule. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase as predominantly singly charged ions. These ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio (m/z) is determined by their flight time. bruker.com

For a compound like this compound, MALDI-TOF MS offers several advantages. Firstly, it is well-suited for the analysis of compounds with low solubility, such as large polycyclic aromatic hydrocarbons (PAHs), as solvent-free sample preparation methods have been developed. nih.govacs.orgacs.org This is highly relevant for this compound, which is expected to have poor solubility in many common solvents. nih.gov Secondly, the soft ionization nature of MALDI minimizes fragmentation, allowing for the clear determination of the molecular weight of the parent compound. news-medical.net This is particularly useful for halogenated compounds, as the isotopic pattern of the halogen atoms can be clearly resolved. libretexts.orglibretexts.org In the case of this compound, the presence of a bromine atom will result in two characteristic peaks in the mass spectrum (at M+ and M+2) with nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, providing a definitive signature for the presence of bromine. libretexts.orglibretexts.org Furthermore, MALDI-TOF MS is an excellent tool for analyzing complex mixtures, allowing for the identification of this compound alongside potential impurities, byproducts, or other components in a sample. nih.gov

Expected MALDI-TOF MS Data for this compound:

IonCalculated m/zExpected Relative Intensity
[C₁₈H₁₁⁷⁹BrO]⁺322.00~100%
[C₁₈H₁₁⁸¹BrO]⁺324.00~98%

This table illustrates the expected isotopic pattern for the molecular ion of this compound in a MALDI-TOF mass spectrum, which is a key identifying feature for this compound.

Catalytic Applications and Synthetic Utility Within Organic Chemistry

10-Bromonaphtho[2,1-b]benzofuran as a Building Block in Complex Organic Synthesis

The primary utility of this compound in organic synthesis lies in its capacity to participate in various cross-coupling reactions. The carbon-bromine bond at the 10-position is particularly amenable to palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, in particular, has been widely employed to synthesize derivatives of naphthobenzofurans. researchgate.net In a typical reaction, this compound can be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of functional groups at the 10-position, thereby tuning the electronic and steric properties of the resulting molecule. researchgate.netnih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterCondition
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, or other Pd complexes
Ligand PPh₃, SPhos, or other phosphine-based ligands acs.org
Base K₂CO₃, Cs₂CO₃, or NaOH
Solvent Toluene, Dioxane, or aqueous mixtures
Temperature 80-120 °C

This table presents generalized conditions for the Suzuki-Miyaura coupling of aryl bromides. Specific conditions for this compound may vary depending on the specific boronic acid used.

The ability to introduce diverse substituents through these coupling reactions makes this compound a versatile precursor for the synthesis of complex natural products, pharmaceuticals, and functional organic materials. The synthesis of naphtho[2,1-b]furan (B1199300) derivatives is an active area of research, with various methods being developed to construct the core ring system and introduce functional groups. ontosight.aimedcraveonline.commdpi.com

Integration into Advanced Organic Materials for Optoelectronic Applications

The extended π-conjugated system of the naphtho[2,1-b]benzofuran core endows its derivatives with favorable electronic and photophysical properties, making them attractive candidates for applications in organic electronics. The ability to functionalize the core structure via the bromo-substituent allows for the fine-tuning of these properties to meet the specific requirements of various devices.

Derivatives of naphthobenzofurans are being explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In OLEDs, these materials can function as emitters, hosts, or charge-transporting layers. The introduction of specific substituents can influence the emission color, quantum efficiency, and charge mobility of the resulting material. researchgate.netnih.govnih.gov For instance, the attachment of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby tuning the band gap and the color of emitted light. nih.gov

Table 2: Optoelectronic Properties of Representative Naphthobenzofuran (B12659138) Derivatives

CompoundApplicationKey Property
Aryl-substituted naphthobenzofuransOLED EmittersTunable emission from blue to green
Naphthobenzofuran-based polymersOPV DonorsBroad absorption and good charge mobility
Dibenzo[b,d]furan derivativesOLED HostsHigh triplet energy and good thermal stability

This table provides a summary of the potential applications and key properties of naphthobenzofuran derivatives based on existing research on related compounds.

The synthesis of functionalized naphthobenzofurans for optoelectronic applications often involves the use of brominated precursors like this compound. Cross-coupling reactions are instrumental in building the complex molecular architectures required for high-performance organic electronic devices.

Future Prospects and Emerging Research Directions in Brominated Naphthobenzofuran Chemistry

The field of brominated naphthobenzofuran chemistry is poised for significant advancements. Future research is likely to focus on several key areas:

Development of Novel Catalytic Systems: The exploration of more efficient, selective, and environmentally benign catalytic systems for the functionalization of this compound and related compounds is an ongoing endeavor. This includes the use of earth-abundant metal catalysts and the development of reactions that can be performed under milder conditions. numberanalytics.com

Synthesis of Novel Derivatives with Tailored Properties: The systematic synthesis and characterization of a wider range of naphtho[2,1-b]benzofuran derivatives will be crucial for establishing clear structure-property relationships. This will enable the rational design of materials with optimized performance for specific applications in organic electronics and beyond. dntb.gov.uanumberanalytics.com

Expansion of Applications: While the focus has been on optoelectronics, the unique properties of naphthobenzofuran derivatives may lend themselves to other applications. These could include their use as fluorescent probes for biological imaging, as components in chemical sensors, or as building blocks for novel porous materials. The development of heterocyclic compounds for various applications is a growing field of research. numberanalytics.comcoherentmarketinsights.com

Q & A

What are the most efficient synthetic routes for 10-Bromonaphtho[2,1-b]benzofuran, and how can reaction conditions be optimized?

Methodological Answer:
Microwave-assisted synthesis in saturated brine media offers a green, catalyst-free approach for naphtho[2,1-b]furan derivatives, achieving high yields under mild conditions . Bromination can be introduced using intermediates like 1-(1-benzofuran-2-yl)-2-bromoethanone, as demonstrated in the synthesis of imidazo-thiadiazole derivatives . Optimization should focus on solvent selection (e.g., dichloromethane for extraction ), reaction time, and temperature to minimize side products.

Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:
1H and 13C NMR are essential for confirming the bromine substitution pattern and aromatic scaffold integrity. For example, chemical shifts in the range of δ 104–132 ppm in 13C NMR indicate furan ring carbons, while bromine-induced deshielding effects are observed in adjacent protons . High-resolution GC/MS (HRGC/MS) with thermal desorption (e.g., Tenax® cartridges) ensures purity analysis and molecular ion identification ([M]+ at m/z 287) .

How can researchers design experiments to evaluate the anticancer activity of this compound?

Methodological Answer:
Use in vitro assays targeting mitochondrial ROS modulation, as benzofuran derivatives are known to disrupt redox balance . Cell lines (e.g., HeLa or MCF-7) should be treated with graded concentrations (1–100 µM), followed by MTT assays for viability and flow cytometry for apoptosis. Validate mechanisms via Western blotting for caspase-3 activation and LC-MS/MS for metabolite profiling .

What methodologies are recommended to assess the environmental persistence and bioavailability of this compound?

Methodological Answer:
Conduct adsorption-desorption studies using soil samples to determine partition coefficients (Kd), which predict mobility in terrestrial systems . For aquatic systems, measure photodegradation rates under UV light (λ = 254 nm) and biodegradation via OECD 301F respirometry. Bioavailability can be assessed using in vitro models simulating gastrointestinal absorption (e.g., Caco-2 cell monolayers) .

How can the metabolic pathways and toxicity mechanisms of this compound be elucidated?

Methodological Answer:
Employ rodent models (e.g., Sprague-Dawley rats) for in vivo pharmacokinetic studies, with tissue-specific LC-MS/MS analysis to track metabolites. Cytochrome P450 inhibition assays (e.g., CYP3A4) can identify enzymatic interactions . Histopathological examination of liver and kidney tissues, combined with serum ALT/AST measurements, quantifies organ-specific toxicity .

What strategies are effective for synthesizing derivatives of this compound with enhanced bioactivity?

Methodological Answer:
Introduce electron donor/acceptor groups (e.g., -CHO, -NH2) at the 5-position of the benzofuran core to modulate optical and pharmacological properties . Mannich base reactions with secondary amines and formaldehyde yield water-soluble derivatives, as shown in imidazo-thiadiazole hybrids . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like tyrosine kinases .

How can analytical methods for quantifying this compound in environmental samples be validated?

Methodological Answer:
Validate HRGC/MS protocols using spiked samples (e.g., water, soil) to determine recovery rates (aim for >80%) and limit of detection (LOD < 1 ppb) . Internal standards (e.g., deuterated analogs) improve precision. Cross-validate with HPLC-UV at λ = 280 nm, where benzofurans exhibit strong absorbance .

What biochemical pathways are implicated in the interaction of this compound with cellular targets?

Methodological Answer:
Screen for DNA adduct formation using 32P-postlabeling assays, as epoxide metabolites of benzofurans bind to guanine residues . Enzyme-linked immunosorbent assays (ELISAs) detect protein adducts (e.g., albumin conjugates) in serum. Transcriptomic analysis (RNA-seq) of treated cells identifies dysregulated pathways, such as Nrf2-mediated oxidative stress response .

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